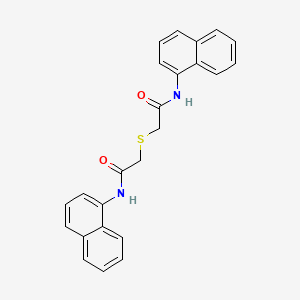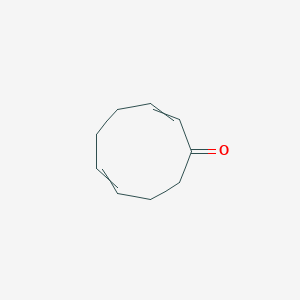
Cyclonona-2,6-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclonona-2,6-dien-1-one is an organic compound with a unique structure characterized by a nine-membered ring containing two double bonds and a ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclonona-2,6-dien-1-one can be synthesized through various synthetic routes. One common method involves the Diels-Alder reaction, where a cyclic diene reacts with a dienophile to form the desired product. The reaction conditions typically include moderate temperatures and the presence of a catalyst to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclonona-2,6-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in cyclonona-2,6-dien-1-ol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Cyclonona-2,6-dien-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: This compound can be used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of cyclonona-2,6-dien-1-one involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by the presence of the double bonds and the ketone group, which can participate in various chemical reactions. The specific pathways and targets depend on the context of its application, such as in catalysis or biological systems .
Vergleich Mit ähnlichen Verbindungen
Cyclonona-2,6-dien-1-one can be compared with other cyclic dienes and ketones:
Cyclonona-1,2,6-triene: Similar in structure but lacks the ketone group, leading to different reactivity and applications.
Cyclopentadiene: A smaller cyclic diene with different chemical properties and uses.
Cyclohexadiene: Another cyclic diene with a six-membered ring, used in various chemical reactions.
Eigenschaften
CAS-Nummer |
61185-11-3 |
|---|---|
Molekularformel |
C9H12O |
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
cyclonona-2,6-dien-1-one |
InChI |
InChI=1S/C9H12O/c10-9-7-5-3-1-2-4-6-8-9/h1,3,6,8H,2,4-5,7H2 |
InChI-Schlüssel |
ZDUNGTOZSOUXNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=CC(=O)CCC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


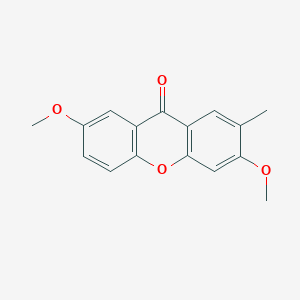

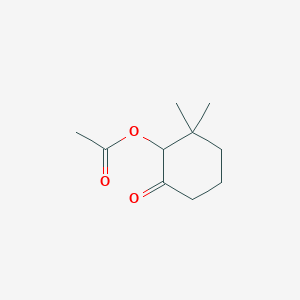

![3-[1-(Diphenylhydrazinylidene)ethyl]oxolan-2-one](/img/structure/B14586575.png)

![4-[2,2-Bis(phenylsulfanyl)ethyl]-1-butylpiperidine-2,6-dione](/img/structure/B14586594.png)
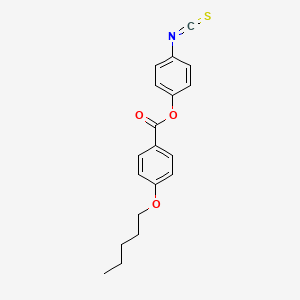
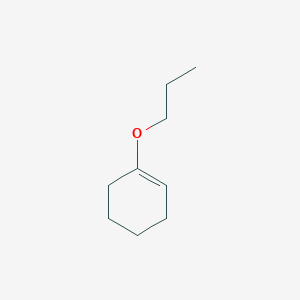
![[(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)methyl](trimethyl)silane](/img/structure/B14586614.png)
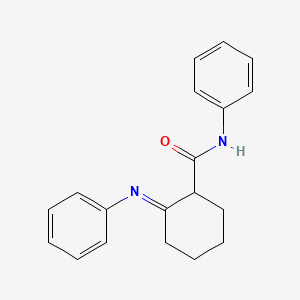

![{[(4-Methyl-1-phenylpentylidene)amino]oxy}acetic acid](/img/structure/B14586639.png)
